1-Nonyne, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyne, 7-methyl- is an organic compound with the molecular formula C10H18 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyne, 7-methyl- can be synthesized through various organic reactions involving alkynes. One common method involves the alkylation of terminal alkynes . For instance, the reaction of 1-heptyne with methyl iodide in the presence of a strong base like sodium amide can yield 7-methyl-1-nonyne .
Industrial Production Methods: Industrial production of 1-Nonyne, 7-methyl- typically involves catalytic processes . These processes often use catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Chemical Reactions Analysis
Types of Reactions: 1-Nonyne, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Nonyne, 7-methyl- can yield alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Strong bases like sodium amide (NaNH2) are often employed.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
1-Nonyne, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: This compound is explored for its potential in drug development, especially in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nonyne, 7-methyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and oxidative cleavage .
Comparison with Similar Compounds
- 1-Octyne (C8H14)
- 1-Decyne (C10H18)
- 1-Heptyne (C7H12)
Comparison: 1-Nonyne, 7-methyl- is unique due to the presence of a methyl group at the seventh carbon position, which influences its reactivity and physical properties. Compared to other alkynes like 1-Octyne and 1-Decyne, the methyl substitution provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
71566-65-9 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
7-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3 |
InChI Key |
ILTCNNWNFZMWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.